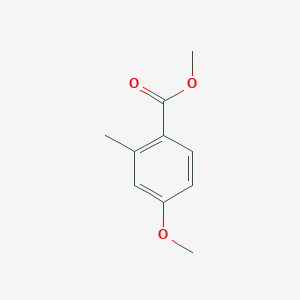
Methyl 4-methoxy-2-methylbenzoate
Vue d'ensemble
Description
Methyl 4-methoxy-2-methylbenzoate is a chemical compound with the CAS Number: 35598-05-1. It has a molecular weight of 180.2 and is typically in liquid form . The compound is sealed in dry storage at room temperature .
Synthesis Analysis
The synthesis of Methyl 4-methoxy-2-methylbenzoate involves the combination of Methyl 2-methyl-4-(methyloxy)benzoate (1.1 g, 6.1 mmol), N-bromosuccinimide (1.2 g, 6.74 mmol), benzoyl peroxide (0.073 g, 0.30 mmol), and carbon tetrachloride (40 mL). The reaction mixture is stirred and heated at reflux for 24 hours under a nitrogen atmosphere .Molecular Structure Analysis
The linear formula of Methyl 4-methoxy-2-methylbenzoate is C10H12O3 . The molecular structure of this compound can be further analyzed using various spectroscopic techniques.Applications De Recherche Scientifique
1. Photostabilization and Oxygen Scavenging
Methyl 4-methoxy-2-methylbenzoate shows potential in the field of photostabilization. Similar compounds, like methyl salicylate, have been studied for their ability to generate and quench singlet molecular oxygen, which is crucial in preventing the degradation of photoprotected materials. These compounds act as efficient dopant agents against oxygen-mediated degradation, essential in materials science and polymer stability (Soltermann et al., 1995).
2. Cosmetic and Pharmaceutical Applications
Methyl 4-methoxy-2-methylbenzoate is structurally similar to methyl 4-hydroxybenzoate, commonly known as methyl paraben, used as an antimicrobial agent in cosmetics, personal-care products, and as a food preservative. This implies potential applications in the preservation and stabilization of various products (Sharfalddin et al., 2020).
3. Synthesis of Natural Phenolic Lipids
Compounds similar to Methyl 4-methoxy-2-methylbenzoate are used in synthesizing natural phenolic lipids. These lipids have applications in various biological processes and may contribute to structure-activity studies in pharmaceutical research (Tyman & Visani, 1997).
4. Thermochemical Properties
The study of the thermochemical properties of similar methoxybenzoates, like Methyl 2-and 4-methoxybenzoates, is significant in understanding their stability and reactivity. These properties are crucial in the design and development of new materials, particularly in the field of chemical engineering (Flores et al., 2019).
5. Antimicrobial Activities
Related compounds have been shown to possess antimicrobial and anti-tubercular activities, which suggests potential applications of Methyl 4-methoxy-2-methylbenzoate in developing new antimicrobial agents. This could be particularly relevant in the context of antibiotic resistance and the need for new therapeutic options (Tatipamula & Vedula, 2019).
6. Cardiotonic Agents
Analogous compounds, such as 4-methoxybenzoyl derivatives, have been investigated for their cardiotonic properties. This suggests the potential use of Methyl 4-methoxy-2-methylbenzoate in developing new treatments for cardiac conditions like congestive heart failure (Schnettler et al., 1982).
7. Chemical Synthesis and Characterization
Studies on the synthesis and characterization of compounds similar to Methyl 4-methoxy-2-methylbenzoate, such as Methyl 4-bromo-2-methoxybenzoate, provide insights into chemical synthesis methods and purity assessment, which is critical in pharmaceutical and industrial chemistry (Bing-he, 2008).
8. Cytotoxic Activity
Studies on compounds like 2,4-dihydroxy-6-methylbenzoates, which are structurally related, have shown cytotoxic activity. This suggests a potential research avenue for Methyl 4-methoxy-2-methylbenzoate in cancer research, especially in identifying new antineoplastic agents (Gomes et al., 2006).
Propriétés
IUPAC Name |
methyl 4-methoxy-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-6-8(12-2)4-5-9(7)10(11)13-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYAVWKYDVBIMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70532464 | |
| Record name | Methyl 4-methoxy-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70532464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methoxy-2-methylbenzoate | |
CAS RN |
35598-05-1 | |
| Record name | Methyl 4-methoxy-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70532464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

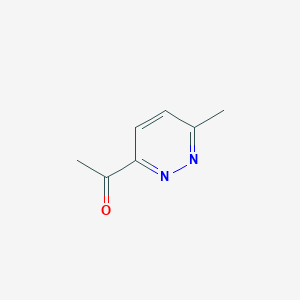
![Bicyclo[2.2.2]octane-1,4-diyldimethanol](/img/structure/B1317151.png)
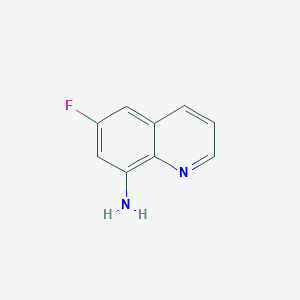
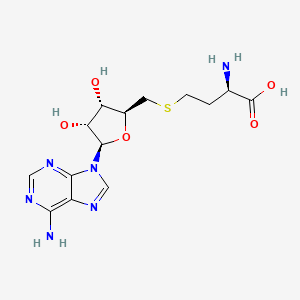
![4,7-Dichlorobenzo[d]thiazol-2(3H)-one](/img/structure/B1317157.png)
![[(Pyridin-4-ylmethyl)-amino]-acetic acid](/img/structure/B1317158.png)
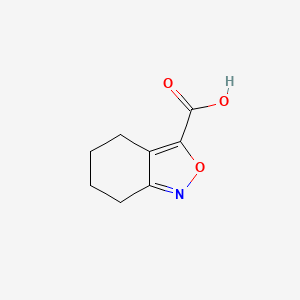
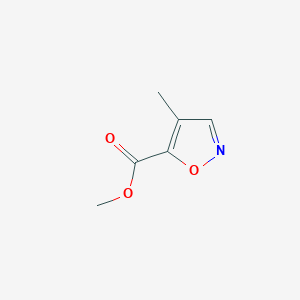
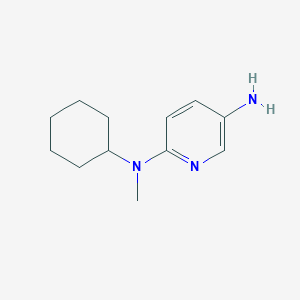
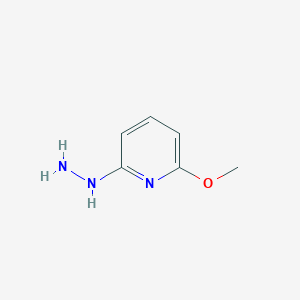
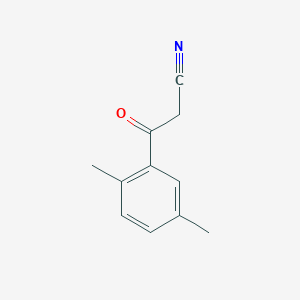
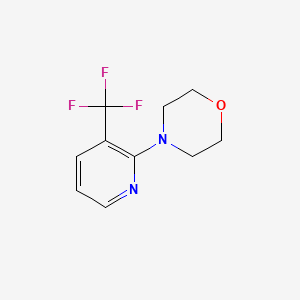
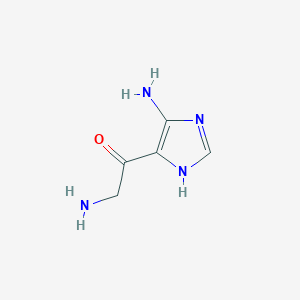
![Propanoic acid, 3-[(2-fluorophenyl)amino]-3-oxo-, ethyl ester](/img/structure/B1317179.png)